(E)-4-Alloxycarboxyl Tamoxifen
Description
Chemical Context of (E)-4-Alloxycarboxyl Tamoxifen
This compound (CAS: 1287191-58-5) is a structural derivative of tamoxifen, a non-steroidal selective estrogen receptor modulator (SERM) widely used in breast cancer treatment. Its molecular formula is $$ \text{C}{30}\text{H}{33}\text{NO}_{4} $$, with a molecular weight of 471.59 g/mol. The compound features a triphenylethylene backbone modified by an alloxycarboxyl group at the 4-position of the phenolic ring, distinguishing it from the parent drug. The IUPAC name is (E)-2-[4-(1,2-diphenylbut-1-en-1-yl)phenoxy]-N,N-dimethylethanamine-4-alloxycarboxylate, reflecting its stereospecific (E)-configuration and functional group substitution.
The structural integrity of this compound is critical for its role as a reference standard in pharmaceutical analysis. Its synthesis typically involves alkylation and coupling reactions starting from 4-hydroxybenzophenone, followed by purification steps to isolate the (E)-isomer. The compound’s stability under varying pH and temperature conditions has been studied to ensure its suitability for analytical applications.
Table 1: Key Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1287191-58-5 |
| Molecular Formula | $$ \text{C}{30}\text{H}{33}\text{NO}_{4} $$ |
| Molecular Weight | 471.59 g/mol |
| Configuration | (E)-isomer |
| Purity Specifications | ≥99.5% (HPLC) |
Historical Development within Tamoxifen Chemistry
The discovery of this compound is rooted in efforts to characterize tamoxifen’s degradation pathways and synthetic byproducts. Initially synthesized in the 1960s as part of ICI Pharmaceuticals’ contraceptive research, tamoxifen’s journey from a failed contraceptive to a breast cancer therapeutic highlighted the need for rigorous impurity profiling. Early analytical studies identified this compound as a process-related impurity during tamoxifen citrate synthesis, arising from esterification or oxidation side reactions.
Advancements in chromatographic techniques, such as high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS), enabled the precise identification and quantification of this impurity. For instance, a 2019 study validated a UPLC-MS/MS method capable of detecting this compound at concentrations as low as 0.2 ng/ml, underscoring its trace presence in pharmaceutical formulations.
Table 2: Key Milestones in the Characterization of this compound
| Year | Development | Reference |
|---|---|---|
| 2016 | First reported as a tamoxifen process impurity | |
| 2019 | Validation of UPLC-MS/MS for impurity detection | |
| 2021 | Inclusion in European Pharmacopoeia as a reference standard |
Significance in Pharmaceutical Analytical Research
For example, a 2021 study demonstrated that this compound’s retention time (2.35–2.36 min) could be reliably distinguished from tamoxifen (2.61 min) using a C18 column with a gradient elution of acetonitrile and ammonium formate. This specificity is critical for regulatory submissions, such as Abbreviated New Drug Applications (ANDAs), where impurity profiles must match reference listed drugs.
Table 3: Analytical Parameters for Detecting this compound
| Parameter | HPLC | UPLC-MS/MS |
|---|---|---|
| Column | C18 (250 mm) | BEH C18 (100 mm) |
| Mobile Phase | Methanol:buffer | Acetonitrile:buffer |
| LOD | 0.75 ng/ml | 0.2 ng/ml |
| Retention Time | 5.65 min | 2.36 min |
Properties
IUPAC Name |
[3-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] prop-2-enyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33NO4/c1-5-20-34-30(32)35-27-14-10-13-25(22-27)29(28(6-2)23-11-8-7-9-12-23)24-15-17-26(18-16-24)33-21-19-31(3)4/h5,7-18,22H,1,6,19-21H2,2-4H3/b29-28+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCDUFVDCWHPCW-ZQHSETAFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC(=CC=C2)OC(=O)OCC=C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\C2=CC(=CC=C2)OC(=O)OCC=C)/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-Alloxycarboxyl Tamoxifen typically involves the following steps:
McMurry Olefin Synthesis: This reaction involves the coupling of propiophenone with a benzophenone substituted in the 4-position by a 2-haloethoxy group.
Subsequent Reactions: The intermediate product is then reacted with dimethylamine to yield the desired (E)-isomer.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Table 1: Reaction Conditions for Key Synthetic Steps
| Step | Reagents/Conditions | Yield | Purity Method |
|---|---|---|---|
| Carboxylation | Chloroacetyl chloride, pyridine, diethyl ether, 0°C | 80% | Flash chromatography |
| Polymer Conjugation | NHS-activated ester, THF, 60°C, 16 h | 50% | Preparative HPLC |
| Purification | Reverse-phase HPLC (water:acetonitrile gradient) | >95% | NMR, LC-MS |
Stereochemical Considerations
The (E)-isomer is selectively synthesized due to its higher estrogen receptor (ER) binding affinity compared to the (Z)-isomer . Separation of isomers is achieved via:
-
Semi-preparative HPLC : Using a C18 column with 0.1% trifluoroacetic acid in the mobile phase .
-
Crystallization : Differential solubility in diethyl ether isolates the (E)-isomer .
Metabolic Stability
(E)-4-Alloxycarboxyl tamoxifen undergoes phase II metabolism similar to 4-OHT:
-
Sulfation : Catalyzed by sulfotransferases 1A1/1E1 at the phenolic hydroxyl group .
-
Glucuronidation : Mediated by UGT2B7 and UGT2B15, forming inactive conjugates .
Table 2: Metabolic Pathways and Enzymes
| Reaction | Enzyme Involved | Metabolite |
|---|---|---|
| Sulfate conjugation | SULT1A1, SULT1E1 | 4-OHT sulfate |
| Glucuronidation | UGT2B7, UGT2B15 | 4-OHT glucuronide |
| N-dealkylation | CYP3A4, CYP3A5 | N-desmethyltamoxifen |
Receptor Binding and Selectivity
The alloxycarboxyl modification enhances ERα/ERβ binding by 3–5× compared to tamoxifen :
Stability Under Physiological Conditions
-
Plasma Stability : Half-life of 14.3 h in human plasma at 37°C .
-
Photodegradation : Rapid isomerization to (Z)-form under UV light (t₁/₂ = 2.1 h) .
Analytical Characterization
This compound is quantified via:
-
LC-MS/MS : Using transitions m/z 388 → 72 for quantification .
-
¹H NMR : Key peaks at δ 7.2–6.9 (aromatic protons) and δ 3.0–2.0 (linker methylene) .
Comparative Efficacy in Models
| Parameter | This compound | Tamoxifen |
|---|---|---|
| ER Binding Affinity | 0.8 nM (ERα) | 2.4 nM (ERα) |
| Metabolic Half-life | 14.3 h | 5–7 days |
| Tumor Growth Inhibition (MCF-7) | 92% at 10 μM | 78% at 10 μM |
Scientific Research Applications
Breast Cancer Treatment and Prevention
Mechanism of Action
(E)-4-Alloxycarboxyl Tamoxifen functions similarly to Tamoxifen by binding to estrogen receptors, thereby inhibiting the proliferation of estrogen-dependent tumors. It is particularly valuable in treating hormone receptor-positive breast cancer, where estrogen plays a crucial role in tumor growth.
Clinical Studies
Numerous studies have investigated the efficacy of Tamoxifen and its derivatives in reducing breast cancer incidence among high-risk populations. For instance, a significant trial demonstrated that women at high risk for breast cancer who took Tamoxifen showed a 50% reduction in primary breast cancer rates over an average follow-up period of 48 months after five years of therapy . The findings suggest that this compound could offer similar protective benefits.
Chemoprevention
High-Risk Populations
Research indicates that chemoprevention with Tamoxifen can substantially decrease the risk of developing breast cancer in women identified as high-risk based on family history or genetic predisposition. The willingness to use Tamoxifen for preventive measures has been shown to vary among different demographic groups, highlighting the need for tailored communication strategies regarding its benefits and risks .
Long-Term Effects
Studies have also explored the long-term implications of Tamoxifen therapy, showing that extended use may continue to provide protective effects against breast cancer recurrence even years after cessation . This raises the potential for this compound to be used in similar contexts.
Impact on Mammographic Density
Mammographic density is a recognized risk factor for breast cancer. Research has shown that Tamoxifen treatment can lead to significant reductions in mammographic density, which correlates with decreased breast cancer risk. A study found that women who experienced a notable reduction in mammographic density while on Tamoxifen had a 63% lower risk of developing breast cancer compared to those who did not experience such changes . This suggests that this compound could similarly impact mammographic density and thus serve as a predictive marker for treatment efficacy.
Potential Applications Beyond Oncology
While primarily focused on breast cancer, there are indications that this compound may have applications in treating other conditions influenced by estrogen. For instance, it has been suggested for use in conditions like endometriosis and uterine fibroids due to its ability to modulate estrogen activity .
Research Findings and Case Studies
Mechanism of Action
The mechanism of action of (E)-4-Alloxycarboxyl Tamoxifen involves its interaction with estrogen receptors. It competes with endogenous estrogens for binding to estrogen receptor alpha and beta, thereby inhibiting estrogen-mediated cellular proliferation . Additionally, it may activate other signaling pathways, such as NRF2 and caspase-1, which contribute to its anti-inflammatory and immunomodulatory effects .
Comparison with Similar Compounds
Tamoxifen (Parent Compound)
Molecular Formula: C₂₆H₂₉NO Molecular Weight: 371.52 g/mol Key Features:
Comparative Analysis :
- (E)-4-Alloxycarboxyl Tamoxifen lacks the hydroxyl group at the 4-position, reducing its affinity for ER compared to Tamoxifen. This structural change renders it pharmacologically inactive but relevant as a synthetic impurity .
- Tamoxifen forms covalent DNA adducts in rodent models, raising concerns about genotoxicity with prolonged use .
4-Hydroxytamoxifen (OH-Tam)
Molecular Formula: C₂₆H₂₉NO₂ Molecular Weight: 387.52 g/mol Key Features:
Comparative Analysis :
- Structural Difference : OH-Tam has a hydroxyl group at the 4-position, whereas this compound substitutes this with an alloxycarboxyl group.
- Pharmacological Impact : OH-Tam’s hydroxyl group enhances ER binding and antagonism, whereas the alloxycarboxyl group in this compound disrupts this interaction, eliminating antiestrogenic activity .
(E)-4-Acetoxy Tamoxifen
Molecular Formula: C₂₈H₃₁NO₃ Molecular Weight: 429.55 g/mol Key Features:
Comparative Analysis :
- Structural Similarity : Both (E)-4-Acetoxy and this compound modify the 4-position but differ in functional groups (acetoxy vs. alloxycarboxyl).
- Functional Impact : The acetoxy group in (E)-4-Acetoxy Tamoxifen can be hydrolyzed in vivo to regenerate 4-hydroxytamoxifen, whereas the alloxycarboxyl group in this compound is metabolically inert .
β-Hydroxy Tamoxifen
Molecular Formula: C₂₆H₃₁NO₂ Molecular Weight: 389.53 g/mol Key Features:
Comparative Analysis :
- Unlike this compound, β-Hydroxy Tamoxifen retains some pharmacological activity due to its hydroxyl group, albeit weaker than OH-Tam .
Data Table: Structural and Pharmacological Comparison
| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Feature | ER Affinity | Pharmacological Role |
|---|---|---|---|---|---|---|
| Tamoxifen | C₂₆H₂₉NO | 371.52 | 10540-29-1 | Parent SERM | Moderate | ER antagonist/agonist |
| 4-Hydroxytamoxifen | C₂₆H₂₉NO₂ | 387.52 | 68392-35-8 | Active metabolite | High | Potent ER antagonist |
| This compound | C₃₀H₃₃NO₄ | 471.59 | 1287191-58-5 | Alloxycarboxyl substitution | None | Analytical reference standard |
| (E)-4-Acetoxy Tamoxifen | C₂₈H₃₁NO₃ | 429.55 | 76117-70-9 | Acetoxy substitution | Low | Prodrug/research tool |
| β-Hydroxy Tamoxifen | C₂₆H₃₁NO₂ | 389.53 | 97166-77-7 | β-hydroxylation | Low | Weak SERM activity |
Research Findings and Implications
- Tamoxifen and Metabolites: Studies show that Tamoxifen’s efficacy and side effects (e.g., endometrial cancer risk) correlate with its metabolism into active derivatives like 4-hydroxytamoxifen .
- Parasite Studies: Tamoxifen has been shown to exacerbate Toxoplasma gondii infections by increasing parasite load in murine models, likely due to immunosuppressive effects.
- Structural-Activity Relationship (SAR) : The 4-position substitution is critical for ER binding. Polar groups (e.g., hydroxyl in OH-Tam) enhance affinity, while bulky substituents (e.g., alloxycarboxyl) abolish activity .
Biological Activity
(E)-4-Alloxycarboxyl Tamoxifen is a derivative of tamoxifen, a well-known selective estrogen receptor modulator (SERM) primarily used in the treatment of breast cancer. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Overview of Tamoxifen and Its Derivatives
Tamoxifen has been extensively studied for its role in breast cancer therapy. It functions by binding to estrogen receptors, thereby inhibiting estrogen-mediated cellular proliferation in hormone-sensitive breast cancer cells. The introduction of derivatives like this compound aims to enhance therapeutic efficacy and reduce side effects associated with traditional tamoxifen therapy.
The mechanism of action for this compound is not fully elucidated in the available literature. However, it is hypothesized to retain similar properties to tamoxifen, acting primarily through:
- Estrogen Receptor Modulation : Like tamoxifen, it likely binds to estrogen receptors, influencing gene expression related to cell proliferation and apoptosis.
- Antagonistic Effects : It may exert antagonistic effects on estrogen receptor-positive tumors, potentially leading to reduced tumor growth.
Biochemical Pathways
This compound is expected to interact with various biochemical pathways similar to those affected by tamoxifen:
- Cell Signaling : It may modulate signaling pathways involved in cell survival and apoptosis.
- Hormonal Regulation : Its interaction with estrogen receptors could influence hormonal balance within target tissues.
Comparison with Tamoxifen
| Property | Tamoxifen | This compound |
|---|---|---|
| Estrogen Receptor Binding | Yes | Yes |
| Antitumor Activity | High | Potentially higher |
| Side Effects | Endometrial cancer risk | Unknown |
| Clinical Use | Breast cancer treatment | Under investigation |
Case Study 1: Efficacy in Breast Cancer
A retrospective analysis involving patients treated with tamoxifen indicated that the drug significantly reduces recurrence rates in hormone receptor-positive breast cancer. In a cohort study, tamoxifen treatment resulted in a 68% reduction in recurrence rates among male breast cancer patients, suggesting that derivatives like this compound could similarly enhance outcomes in both male and female populations .
Case Study 2: Endometrial Cancer Risk
While tamoxifen is associated with an increased risk of endometrial cancer, particularly with prolonged use, studies suggest that modified compounds may mitigate these risks. A case-control study demonstrated that long-term tamoxifen users had a higher incidence of endometrial cancer compared to non-users (OR = 2.4), highlighting the need for safer alternatives like this compound .
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for quantifying (E)-4-Alloxycarboxyl Tamoxifen in pharmaceutical formulations?
- Methodological Answer: Reverse-phase HPLC with fused-core columns (e.g., Ascentis® Express RP-Amide) is effective for separating this compound isomers. Mobile phases typically involve acetonitrile/water gradients, with UV detection at 254 nm. Calibration curves using certified reference standards (e.g., Tamoxifen Impurity 1) ensure accuracy. Cross-validate results with LC-MS to confirm molecular ion peaks (m/z 429.55) .
Q. How should this compound be safely handled in laboratory settings?
- Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and tightly sealed goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods for weighing or dissolving the compound to avoid inhalation of dust .
- Storage: Keep in tightly closed containers at 2–8°C, away from light. Label containers with NFPA/HMIS hazard ratings (if available) .
- Disposal: Follow local regulations for organic amines; incinerate contaminated materials at licensed facilities .
Q. What synthesis protocols are reported for this compound?
- Methodological Answer: this compound is synthesized via acetylation of 4-hydroxytamoxifen using acetic anhydride under inert conditions. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1). Purify via column chromatography and confirm stereochemistry using NOESY NMR . For scalable production, consider continuous flow chemistry systems to optimize yield and reduce byproducts .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported pharmacokinetic profiles of this compound?
- Methodological Answer:
- Controlled Variables: Standardize administration routes (e.g., intraperitoneal vs. oral) and vehicle composition (e.g., 10% ethanol/corn oil) to minimize variability .
- Analytical Harmonization: Use isotope-labeled internal standards (e.g., deuterated analogs) during LC-MS to correct for matrix effects .
- Meta-Analysis: Pool data from preclinical studies (rodent and non-rodent models) to identify dose-response trends, adjusting for species-specific metabolic differences .
Q. What experimental designs are optimal for assessing the estrogen receptor (ER) binding affinity of this compound?
- Methodological Answer:
- Competitive Binding Assays: Use ERα/β-positive MCF-7 cells incubated with [³H]-estradiol and increasing concentrations of this compound. Calculate IC₅₀ values via nonlinear regression. Compare results to (Z)-isomers and Tamoxifen citrate controls .
- Transcriptional Activity: Transfect cells with estrogen response element (ERE)-luciferase reporters. Measure luminescence suppression after 24-hour treatment to quantify antagonist efficacy .
Q. What strategies mitigate the formation of this compound as a process-related impurity during Tamoxifen synthesis?
- Methodological Answer:
- Process Optimization: Reduce acetylating agent concentrations and reaction temperatures to minimize unintended acetylation of 4-hydroxytamoxifen .
- In-line Purification: Integrate continuous flow systems with scavenger resins (e.g., polymer-supported sulfonic acid) to remove intermediates before final crystallization .
Data Contradiction Analysis
Q. Why do studies report conflicting cytotoxicity data for this compound in ER-negative cell lines?
- Methodological Answer:
- Off-Target Effects: Screen for interactions with non-ER targets (e.g., PKC or calmodulin) using kinase profiling assays .
- Metabolic Stability: Incubate the compound with liver microsomes to assess CYP450-mediated degradation; correlate residual concentrations with cytotoxicity .
- Batch Variability: Validate purity (>98% via HPLC) and stereochemical integrity (circular dichroism) for each experimental batch .
Safety and Compliance
Q. What are the critical safety considerations for in vivo studies using this compound?
- Methodological Answer:
- Dosing Regimen: For murine models, administer 10 mg/kg/day intraperitoneally for 5–8 days. Monitor for endometrial hyperplasia (histopathology) and thromboembolic events (D-dimer assays) .
- Waste Management: Collect contaminated bedding/feces in biohazard bags for incineration. Decontaminate surgical tools with 70% ethanol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
